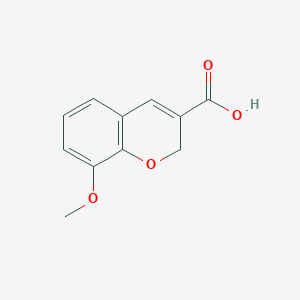
8-Methoxy-2H-chromene-3-carboxylic acid
Vue d'ensemble
Description
8-Methoxy-2H-chromene-3-carboxylic acid is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescence Properties
8-Methoxy-2H-chromene-3-carboxylic acid has been explored for its fluorescence properties. Syntheses of related compounds like benzo[c]coumarin carboxylic acids demonstrate excellent fluorescence in both ethanol solution and the solid state, attributed to the larger conjugated system and various hydrogen bonds in the chromene structure (Shi, Liang, & Zhang, 2017).
Crystal Structure Analysis
The crystal structure of this compound has been determined, providing insights into its molecular configuration. This information is vital for understanding its chemical behavior and potential applications (Li, Wang, Son, Wang, & Wang, 2010).
Intermediate in Synthesis
This compound serves as an important intermediate in synthesizing biologically active compounds. A rapid synthetic method has been established for a closely related compound, 4-oxo-4H-chromene-3-carboxylic acid, highlighting its role in pharmaceutical and chemical research (Zhu, Tu, Xu, Tu, Wang, Wang, Lei, Xia, & Zheng, 2014).
Natural Products Research
The compound has been identified in natural products like those isolated from the leaves of Piper aduncum, indicating its occurrence in nature and potential biological activities (Baldoqui, Kato, Cavalheiro, Bolzani, Young, & Furlan, 1999).
Potential Antibacterial and Antifungal Agents
Novel derivatives of this compound have been synthesized and screened for their antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).
Pharmaceutical Research
Derivatives of this compound have been explored as potent and selective agonists for the orphan G protein-coupled receptor GPR35, indicating their potential in pharmaceutical research and drug development (Funke, Thimm, Schiedel, & Müller, 2013).
Mécanisme D'action
Safety and Hazards
The safety data sheet for 8-Methoxy-2H-chromene-3-carboxylic acid indicates that it should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .
Orientations Futures
Analyse Biochimique
Cellular Effects
8-Methoxy-2H-chromene-3-carboxylic acid exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis. For instance, studies have shown that this compound can cause cell cycle arrest at the G1/S phase and trigger apoptosis in HepG2 cells by increasing the percentage of cells in the G2/M and pre-G1 phases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods, leading to a decrease in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity. At higher doses, this compound can lead to toxic effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This compound can undergo metabolic transformations, including hydroxylation and demethylation, leading to the formation of metabolites with different biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters, which facilitate its uptake and distribution within cells .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules .
Propriétés
IUPAC Name |
8-methoxy-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOZSTIKIWWEDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377190 | |
| Record name | 8-Methoxy-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57543-59-6 | |
| Record name | 8-Methoxy-2H-1-benzopyran-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methoxy-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


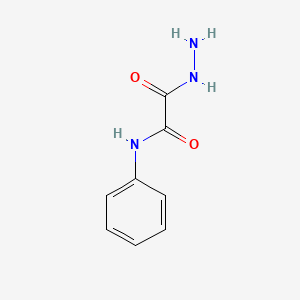

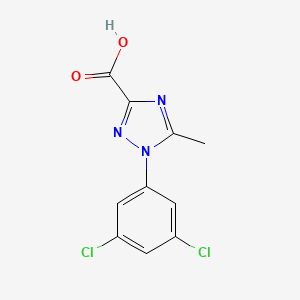
![2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1303221.png)
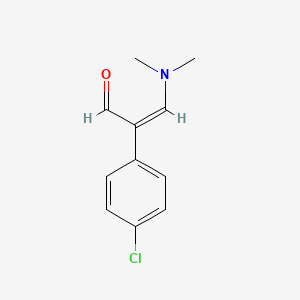
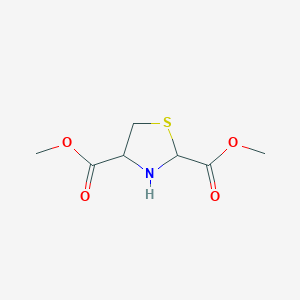
![{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1303224.png)
![3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B1303227.png)
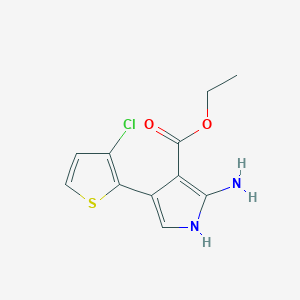
![5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1303247.png)




